molecular formula C21H25N7OS B2703453 (4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 1240217-91-7

(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2703453
CAS No.: 1240217-91-7
M. Wt: 423.54
InChI Key: FHQFPNWQUYCFDQ-UHFFFAOYSA-N
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Description

(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H25N7OS and its molecular weight is 423.54. The purity is usually 95%.
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Scientific Research Applications

DPP IV Inhibitors and Diabetes Mellitus Treatment

The compound's pyrimidine and piperazine elements suggest potential as DPP IV inhibitors, relevant in type 2 diabetes mellitus (T2DM) treatment. DPP IV inhibitors enhance insulin secretion by preventing the inactivation of incretin hormones. Research on DPP IV inhibitors highlights the ongoing search for novel compounds to manage T2DM effectively, underlining the importance of molecules with pyrimidine and piperazine structures in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

CNS Acting Drugs Development

The structural features of the compound, including the piperazine and pyrimidine rings, are significant in synthesizing central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen atoms are crucial in developing compounds with potential CNS activity. This underscores the importance of exploring such structures for novel CNS pharmacotherapies (Saganuwan, 2017).

Catalysis and Synthetic Chemistry

The compound's structural complexity, including the pyrimidine scaffold, is relevant in catalysis and synthetic chemistry for developing pharmacologically active molecules. Hybrid catalysts utilizing pyrimidine structures have shown significant potential in synthesizing complex molecules, indicating the broader applicability of such compounds in medicinal chemistry and drug development processes (Parmar, Vala, & Patel, 2023).

Anti-Colorectal Cancer Activity

Quinazoline derivatives, structurally related to the discussed compound, have demonstrated anticancer properties, particularly against colorectal cancer. These derivatives' ability to modulate gene and protein expression involved in cancer progression highlights the therapeutic potential of compounds with similar structural features in oncology (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

Optoelectronic Materials

Compounds with quinazoline and pyrimidine structures have found applications beyond medicinal chemistry, including in optoelectronic materials. Their incorporation into π-extended conjugated systems has opened avenues for creating novel materials for electronic devices, highlighting the versatile applications of such compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7OS/c29-21(17-13-16(24-25-17)18-5-4-12-30-18)28-10-8-27(9-11-28)20-14-19(22-15-23-20)26-6-2-1-3-7-26/h4-5,12-15H,1-3,6-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQFPNWQUYCFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NNC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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